molecular formula C19H26N4O2 B2484703 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1286732-82-8

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Katalognummer B2484703
CAS-Nummer: 1286732-82-8
Molekulargewicht: 342.443
InChI-Schlüssel: WYWPSYHEGXWWBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the use of catalysts to enhance reaction efficiency and selectivity. For example, Rajkumar et al. (2014) described a highly useful synthesis approach for piperazine derivatives, indicating the potential methodologies that could be applied for the synthesis of our molecule of interest (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their chemical behavior and potential biological activity. Kumarasinghe et al. (2009) performed single-crystal X-ray analysis to determine the structure of related compounds, highlighting the importance of this technique in confirming molecular structures (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their functional groups. For instance, the presence of a pyrazole ring or a piperazine moiety can lead to various chemical reactions, enabling the formation of new compounds with potential pharmacological activities. This aspect was explored by Matecka et al. (1997), who synthesized a series of heteroaromatic compounds as dopamine transporter ligands, demonstrating the utility of these moieties in medicinal chemistry applications (Matecka et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the development of pharmaceutical compounds. These properties can affect the compound's bioavailability and stability. The work of Chinthal et al. (2021) on the crystalline structure and hydrogen bonding of similar compounds provides insights into how these properties are studied and optimized (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).

Wissenschaftliche Forschungsanwendungen

  • Sigma-1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) focused on a series of pyrazoles leading to the identification of a related compound as a sigma-1 receptor antagonist for pain treatment. The research highlighted its high aqueous solubility and permeability, making it a potential candidate for managing pain (Díaz et al., 2020).

  • Dopamine Receptor Partial Agonists : Möller et al. (2017) investigated the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in 1,4-disubstituted aromatic piperazines. This led to high-affinity dopamine receptor partial agonists, with potential therapeutic applications for conditions like schizophrenia (Möller et al., 2017).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds with structural similarities to the compound . These derivatives showed good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapy (Bektaş et al., 2007).

  • Anticonvulsant Potential : Aytemir et al. (2010) synthesized new 4H-pyran-4-one derivatives, including compounds structurally similar to the one of interest, which showed potential as anticonvulsant agents in various tests, indicating their utility in treating epilepsy or related disorders (Aytemir et al., 2010).

  • Potential as Anticonvulsant Drug Candidate : A study by Severina et al. (2021) on a related compound, "Epimidin", highlighted its promise as a new anticonvulsant drug candidate. The study involved developing a new HPLC method for determining related substances in this active pharmaceutical ingredient (Severina et al., 2021).

  • Microwave-Assisted Synthesis : Milosevic et al. (2015) explored the microwave-assisted synthesis of certain carboxamides using primary aliphatic amines, including piperazine derivatives, which are structurally related to the compound . This method yielded compounds in good yields, suggesting efficient synthetic pathways for similar compounds (Milosevic et al., 2015).

  • Crystal Structure Analysis : The study by Faizi et al. (2016) on 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a structurally related compound, provided insights into the molecular conformation and crystal structure, which can be relevant for understanding similar compounds (Faizi et al., 2016).

  • Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized and analyzed new pyridine derivatives with antimicrobial activity, including structures related to the compound of interest. These derivatives showed variable and modest activity against bacteria and fungi (Patel et al., 2011).

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWPSYHEGXWWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.